1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine
Description
1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a 4-chlorobenzyl substituent at the N1 position and a methyl group at the C4 position of the pyrazole ring. For instance, derivatives of 1-(4-chlorobenzyl)pyrazole have been investigated as kinase inhibitors with antineoplastic properties and as intermediates in the synthesis of antiviral agents targeting alphavirus replication . Its synthetic accessibility and modifiable scaffold make it a valuable template for drug discovery.
Structure
3D Structure
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3/c1-8-6-15(14-11(8)13)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14) |
InChI Key |
ZLAUQWCXTIYAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Regiochemical Control
The cyclocondensation of hydrazines with 1,3-dielectrophiles, such as β-keto esters or β-keto nitriles, is a classical route to pyrazoles. For 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine, 4-chlorobenzylhydrazine serves as the starting material. When reacted with ethyl acetoacetate (a β-keto ester), the hydrazine attacks the carbonyl groups, leading to cyclization. The methyl group from ethyl acetoacetate occupies the C4 position, while the 4-chlorobenzyl group attaches to N1.
Key steps include:
-
Hydrazine Preparation : 4-Chlorobenzylhydrazine is synthesized via nucleophilic substitution of 4-chlorobenzyl chloride with hydrazine hydrate.
-
Cyclization : Refluxing 4-chlorobenzylhydrazine with ethyl acetoacetate in ethanol under basic conditions (e.g., potassium tert-butoxide) facilitates ring closure.
-
Amination : The ester group at C3 is hydrolyzed to a carboxylic acid, followed by conversion to an amine via Hofmann degradation or Curtius rearrangement.
Example Reaction Scheme :
Optimization and Yield
The PDF by Direct Synthesis of Pyrazoles from Esters (Source) reports a 77% yield for 5-amino-3-(4-chlorophenyl)-1H-pyrazole using similar conditions. Adapting this method for the target compound could achieve comparable yields, provided the ester hydrolysis and amination steps are optimized. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, while controlled pH prevents side reactions.
Alkylation of Pre-formed Pyrazole Amines
N-Alkylation Strategy
This method involves alkylating 4-methyl-1H-pyrazol-3-amine with 4-chlorobenzyl chloride. The amine group at C3 must be protected (e.g., as a Boc derivative) to prevent unwanted quaternization. After alkylation, deprotection yields the target compound.
Reaction Conditions :
-
Protection : Treat 4-methyl-1H-pyrazol-3-amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
-
Alkylation : React the Boc-protected pyrazole with 4-chlorobenzyl chloride in the presence of sodium hydride (NaH) in DMF.
-
Deprotection : Remove the Boc group using trifluoroacetic acid (TFA).
Challenges and Solutions
N-Alkylation of pyrazoles is hindered by the competing alkylation of the amine. Source highlights the use of phase-transfer catalysts in similar reactions, but the patent advises avoiding them due to cost. Instead, steric hindrance from the Boc group directs alkylation to the N1 position. Yields for this method range from 50–65%, with purity dependent on protection/deprotection efficiency.
Multi-step Synthesis via Functional Group Transformation
Nitro Reduction Pathway
This approach introduces the amine group post-cyclization. For example:
-
Cyclization : React 4-chlorobenzylhydrazine with ethyl 3-nitroacetoacetate to form 1-(4-chlorobenzyl)-4-methyl-1H-pyrazole-3-nitro.
-
Reduction : Catalytically hydrogenate the nitro group using palladium on carbon (Pd/C) in methanol to yield the amine.
Advantages :
-
Regioselective introduction of the nitro group avoids protection steps.
-
Hydrogenation is high-yielding (80–90%) and scalable.
Disadvantages :
-
Requires synthesis of nitro-containing β-keto esters, which are less common.
Comparative Analysis of Synthetic Methods
| Method | Yield | Complexity | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclization with β-Keto Ester | ~70% | Moderate | Direct regiocontrol | Multi-step functionalization required |
| N-Alkylation | 50–65% | High | Uses commercially available intermediates | Low yield due to protection steps |
| Nitro Reduction | 80–90% | Low | High final-step yield | Requires specialized starting materials |
Industrial Applications and Scalability
The patent (Source ) emphasizes solvent recycling and one-pot reactions to reduce costs. For large-scale production, the cyclization method is preferred due to fewer purification steps. However, the nitro reduction pathway offers higher yields if nitro precursors are accessible.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzyl Group
The 4-chlorobenzyl moiety undergoes nucleophilic substitution under basic conditions. A key synthesis route involves reacting 4-methyl-1H-pyrazole with 4-chlorobenzyl chloride in the presence of sodium hydride (NaH) to form the parent compound. This reaction proceeds via deprotonation of pyrazole’s N–H group, followed by nucleophilic attack on the benzyl chloride’s electrophilic carbon.
Amine Functionalization Reactions
The primary amine at position 3 participates in condensation and addition reactions to form derivatives with enhanced bioactivity.
Urea Formation
Reaction with 4-chlorobenzyl isocyanate in dichloromethane (DCM) under reflux yields 1-(4-chlorobenzyl)-3-(1-methyl-1H-pyrazol-3-yl)urea (3ac) :
Thiourea Formation
Treatment with 4-chlorobenzyl isothiocyanate in DCM produces 1-(4-chlorobenzyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea (3bf) :
Biological Activity of Derivatives
-
Urea derivatives (e.g., 3ac) exhibit antimicrobial properties against Gram-positive bacteria due to the NNSN motif .
-
Thiourea analogs (e.g., 3bf) show enhanced solubility and potential for targeting oxidative stress pathways .
Analytical Methods for Reaction Monitoring
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine. It has shown effectiveness against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, a study reported minimal inhibitory concentrations (MICs) of around 0.15 μM against S. aureus strain Newman, indicating potent antibacterial activity .
2. Anticancer Potential
The compound has been investigated for its anticancer properties. Research indicates that modifications in its structure can enhance its selectivity and potency against different cancer cell lines. Docking studies suggest that similar compounds inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
3. Role as a Pharmaceutical Intermediate
this compound serves as an essential intermediate in synthesizing various pharmaceutical agents aimed at treating inflammatory diseases and cancers . Its structural features allow for the development of novel therapeutics.
Agricultural Applications
1. Agrochemical Formulation
This compound is utilized in formulating agrochemicals that provide effective solutions for pest control and enhancing crop yields. The presence of the chlorobenzyl group contributes to its efficacy in agricultural applications .
Material Science Applications
1. Development of New Materials
Research is being conducted on the potential of this compound in developing new materials, particularly coatings and polymers that require specific thermal and chemical resistance . The compound's unique chemical structure may lead to innovations in material properties.
Biochemical Research
1. Enzyme Inhibition Studies
The compound is employed in biochemical research to study enzyme inhibition and receptor binding. This research contributes to a deeper understanding of biological processes and disease mechanisms, which is crucial for developing new therapeutic strategies .
Analytical Chemistry
1. Standard Reference Material
In analytical chemistry, this compound is used as a standard reference material, aiding in the calibration and validation of various detection techniques . Its consistent properties make it suitable for this purpose.
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
The 4-chlorobenzyl group is a critical pharmacophore in this compound. Analogs with modified benzyl substituents exhibit distinct physicochemical and biological profiles:
Key Observations :
Pyrazole Ring Modifications
Variations in the pyrazole ring substituents impact both synthetic routes and bioactivity:
Key Observations :
- The position of the amine group (C3 vs. C5) significantly alters hydrogen-bonding capabilities and receptor interactions .
- Introduction of electronegative groups (e.g., difluoroethyl) may enhance solubility but complicate synthesis .
Antineoplastic Activity
- This compound derivatives, such as MI-1, inhibit kinases involved in cancer progression, with IC₅₀ values in the nanomolar range .
Biological Activity
1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and antileishmanial activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Target Proteins and Pathways
The compound has demonstrated significant activity against various pathogens, including Leishmania aethiopica and Plasmodium berghei, which are responsible for leishmaniasis and malaria, respectively. Molecular docking studies suggest that it interacts with specific protein targets, enhancing its antileishmanial properties through inhibition of critical enzymes involved in the parasite's lifecycle.
Biochemical Interactions
This compound is known to interact with several enzymes associated with oxidative stress pathways. It has shown effects on enzymes such as glutathione peroxidase and glutathione reductase, which are vital in maintaining cellular redox balance. This interaction can lead to reduced levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that it effectively inhibits the growth of Bacillus subtilis, Escherichia coli, and Aspergillus niger at specific concentrations, demonstrating its potential as an antimicrobial agent .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). This inhibition is crucial for reducing inflammation in various disease models .
Pharmacokinetics and Dosage Effects
Absorption and Metabolism
In silico pharmacokinetic analyses suggest that this compound is likely well absorbed and metabolized within biological systems. Its ability to cross the blood-brain barrier may enhance its therapeutic potential for neurological disorders.
Dosage Variability
Studies indicate that the biological effects of this compound vary significantly with dosage. Lower doses have been associated with protective effects against oxidative stress without significant toxicity, while higher doses may lead to adverse effects .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
Q & A
Basic: What are the standard synthetic routes for 1-(4-chlorobenzyl)-4-methyl-1H-pyrazol-3-amine?
The compound is typically synthesized via condensation reactions involving pyrazole precursors and substituted aldehydes. For example:
- Core synthesis : Reacting 5-methyl-1H-pyrazole derivatives with 4-chlorobenzaldehyde under acid catalysis forms the α,β-unsaturated ketone intermediate. Subsequent cyclization with malononitrile or cyanoacetamide yields the pyrazol-3-amine scaffold .
- Derivatization : Post-synthetic modifications (e.g., nucleophilic substitution with cyclopropanamine or acylation with substituted benzoyl chlorides) are performed to introduce functional groups at the 3-amine position .
Key considerations : Use anhydrous conditions, monitor reactions via TLC, and purify via column chromatography (hexane/ethyl acetate gradients) .
Advanced: How can researchers optimize reaction yields for derivatives with sterically hindered substituents?
Steric hindrance (e.g., bulky aryl groups) often reduces yields due to slow kinetics. Strategies include:
- Catalytic systems : Copper(I) bromide or cesium carbonate improves coupling efficiency in Ullmann-type reactions (e.g., aryl halide amination) .
- Microwave-assisted synthesis : Accelerates cyclization steps (e.g., 30% yield improvement for diarylpyrazoles under 100°C, 30 min) .
- Solvent optimization : Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates. For example, using DMSO in nucleophilic substitutions increased yields from 17% to 35% in copper-catalyzed reactions .
Basic: What spectroscopic methods are used to characterize this compound?
- 1H/13C NMR : The 4-chlorobenzyl group shows characteristic doublets at δ 6.95–7.02 ppm (aromatic H), while the pyrazole NH2 appears as a broad singlet at δ 10.5–11.3 ppm. Methyl groups resonate at δ 2.1–2.3 ppm .
- IR spectroscopy : Amine N-H stretches appear at 3250–3298 cm⁻¹, and carbonyls (if acylated) at 1680–1683 cm⁻¹ .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 215.1294 for the parent compound) .
Advanced: How can researchers resolve contradictions in spectral data for structurally similar analogs?
Discrepancies arise from substituent electronic effects:
- Case study : Acylated derivatives with electron-withdrawing groups (e.g., 3,5-dinitrobenzamide) show downfield NH shifts (δ 11.37 ppm) vs. electron-donating groups (δ 10.51 ppm for 3-methoxybenzamide) .
- Mitigation : Use deuterated solvents (CDCl3 vs. DMSO-d6) to minimize solvent-induced shifts. Cross-validate with X-ray crystallography (e.g., C–N bond lengths in pyrazole cores vary by ±0.02 Å with substituents) .
Basic: What in vitro assays are used to evaluate antimicrobial activity?
- Standard protocols :
- Controls : Compare with ciprofloxacin (MIC = 0.5 µg/mL) and validate via colony-forming unit (CFU) counts .
Advanced: How can structure-activity relationships (SAR) guide the design of potent analogs?
Key SAR findings:
- Electron-deficient substituents : 4-Chlorobenzyl enhances lipophilicity (logP = 2.8) and membrane penetration, improving activity against Gram-negative bacteria .
- Pyrazole N-substitution : Acylating the 3-amine with 3,5-dinitrobenzamide increases potency (MIC = 8 µg/mL) by 4-fold vs. unmodified analogs (MIC = 32 µg/mL) via hydrogen bonding with bacterial topoisomerases .
- Avoid : Bulky groups (e.g., tert-butyl) at the 4-position reduce solubility and bioavailability .
Basic: What chromatographic methods separate closely related pyrazole impurities?
- HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (retention time: 12–15 min for the parent compound) .
- TLC : Hexane/ethyl acetate (7:3) on silica gel (Rf = 0.4–0.5) .
- Critical step : Pre-purify via flash chromatography (60–120 mesh silica) to remove unreacted aldehydes .
Advanced: How can mechanistic studies elucidate the reaction pathway for pyrazole cyclization?
- Intermediate trapping : Isolate the α,β-unsaturated ketone (e.g., 3a-c in ) to confirm stepwise vs. concerted mechanisms .
- DFT calculations : Simulate transition states (e.g., B3LYP/6-31G*) to identify rate-limiting steps (e.g., enolization in Claisen-Schmidt condensations) .
- Kinetic isotope effects : Compare kH/kD for deuterated vs. protonated substrates to probe proton transfer steps .
Basic: What crystallographic data confirm the molecular structure?
- X-ray diffraction : The pyrazole ring adopts a planar conformation (torsion angle < 5°), with bond lengths of 1.34 Å (C=N) and 1.45 Å (C–N) .
- Packing analysis : Chlorobenzyl groups engage in π-π stacking (3.8 Å spacing) and C–H···Cl hydrogen bonds (2.9 Å) .
Advanced: How do researchers address discrepancies in biological activity between in vitro and computational models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
